molecular formula C23H17N3O2 B5971018 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid

2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid

Cat. No. B5971018
M. Wt: 367.4 g/mol
InChI Key: CXTLOVGPCQLXQE-UHFFFAOYSA-N
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Description

2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid, also known as DPA, is a chemical compound that has been extensively studied for its various applications in scientific research. DPA belongs to the family of pyrimidine-based compounds and has been shown to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer cell proliferation and survival. 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has also been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has also been shown to modulate the immune response by inhibiting the activation of immune cells.

Advantages and Limitations for Lab Experiments

2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has been extensively studied, and its biological activities have been well-characterized. However, 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its dissolution. 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid may also exhibit some batch-to-batch variation in its purity, which may affect its biological activities.

Future Directions

For the study of 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid include investigating its potential as a therapeutic agent, studying its mechanism of action in more detail, and developing new analogs with improved biological activities.

Synthesis Methods

The synthesis of 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid involves the reaction of 2-aminobenzoic acid with 4,6-diphenyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and leads to the formation of 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid as a white solid. The purity of 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid can be enhanced through recrystallization from a suitable solvent.

Scientific Research Applications

2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(4,6-diphenylpyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-22(28)18-13-7-8-14-19(18)24-23-25-20(16-9-3-1-4-10-16)15-21(26-23)17-11-5-2-6-12-17/h1-15H,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTLOVGPCQLXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=CC=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Diphenylpyrimidin-2-yl)amino]benzoic acid

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